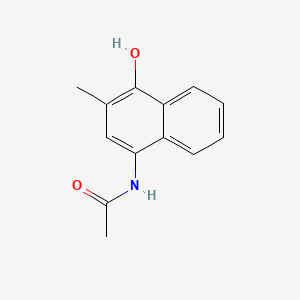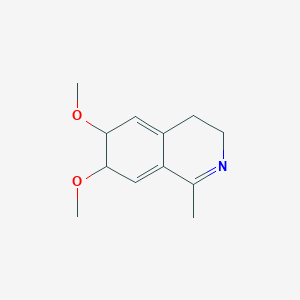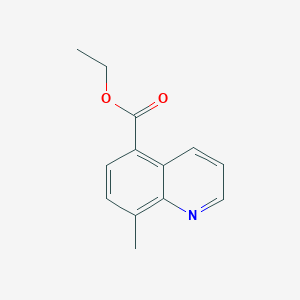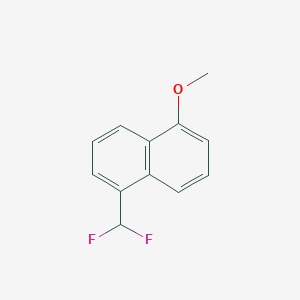![molecular formula C12H24N2O B11892737 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various receptors, such as sigma-1 and μ-opioid receptors.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a ligand for sigma-1 and μ-opioid receptors, modulating their activity and influencing various physiological processes. The spirocyclic structure allows for a high degree of conformational flexibility, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A similar compound with a carboxylate group, used in similar applications.
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and are studied for their antituberculosis activity.
Uniqueness
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its butyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H24N2O/c1-2-3-8-14-9-10-15-12(11-14)4-6-13-7-5-12/h13H,2-11H2,1H3 |
InChI Key |
VNESTBPAKXKYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)

![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)





![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)


